7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid

Epigenetics Cancer Research Enzyme Inhibition

This compound is the superior HDAC inhibitor starting point vs. 4-chloro analogs (>15-fold potency). Its well-defined crystal structure and predictable supramolecular synthon ensure reproducible solid-state properties and crystallization, ideal for co-crystal engineering. The 4-methoxyphenyl substituent confers a distinct activity profile critical for SAR studies, mitigating risks of generic analog substitution. Procure this validated intermediate for efficient hit-to-lead and process chemistry.

Molecular Formula C14H16O5
Molecular Weight 264.27 g/mol
CAS No. 24090-40-2
Cat. No. B1363871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid
CAS24090-40-2
Molecular FormulaC14H16O5
Molecular Weight264.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CCC(=O)CCC(=O)O
InChIInChI=1S/C14H16O5/c1-19-12-6-2-10(3-7-12)13(16)8-4-11(15)5-9-14(17)18/h2-3,6-7H,4-5,8-9H2,1H3,(H,17,18)
InChIKeyURIXTVZXAZEZKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (CAS 24090-40-2): A Versatile 4-Methoxyphenyl Diketoacid Scaffold for Research & Development Procurement


7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (CAS 24090-40-2) is an organic compound belonging to the 7-aryl-4,7-dioxoheptanoic acid class, characterized by a heptanoic acid backbone featuring a 4-methoxyphenyl substituent and two ketone groups at the 4- and 7-positions [1]. Its molecular formula is C14H16O5, with a molecular weight of 264.27 g/mol, and it is primarily utilized as a building block or intermediate in the synthesis of more complex pharmacologically relevant molecules, including diarylpyrrole therapeutic agents [2]. This compound is of interest in research due to its potential to modulate biological pathways, serving as a valuable tool for structure-activity relationship (SAR) studies and medicinal chemistry exploration.

Procurement Caution for 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid: Why Simple In-Class Substitution of the 4-Methoxyphenyl Group is Not Feasible Without Performance Trade-offs


The 7-aryl-4,7-dioxoheptanoic acid class exhibits profound substituent-dependent variability in both solid-state architecture and biological potency, making generic substitution a high-risk procurement strategy. Crystal structure analyses of closely related analogs reveal that even minor changes to the aryl substituent drastically alter molecular conformation and the resulting hydrogen-bonding networks, which directly impacts physicochemical properties such as solubility and stability [1]. Furthermore, in vitro biological assessments show that the 4-methoxyphenyl group confers a distinct activity profile; for instance, the 4-chlorophenyl analog demonstrates markedly different potency in both enzyme inhibition and antimicrobial assays, underscoring that activity is not uniform across the class [2]. Therefore, selecting an unvalidated analog based solely on core structural similarity introduces significant uncertainty into experimental reproducibility and research outcomes.

Quantitative Differentiation Evidence for 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (CAS 24090-40-2): Verified Performance Metrics vs. Key Analogs


HDAC Enzyme Inhibition Potency: 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid Exhibits Distinct Activity Profile Compared to Chlorophenyl Analog

In a direct comparison of HDAC enzyme inhibition, 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid demonstrates a specific inhibitory profile that differs from its 4-chlorophenyl analog. The methoxy-substituted compound shows an IC50 of 1.61 µM in a standardized HDAC activity assay [1]. This value contrasts with the 4-chlorophenyl derivative, which exhibits significantly weaker activity (IC50 = 25 µM) against the same enzyme class, as determined in parallel cellular assays . This indicates that the methoxy group is not merely a passive structural feature but actively modulates the compound's pharmacodynamic interaction.

Epigenetics Cancer Research Enzyme Inhibition

Crystalline Architecture & Stability: 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid Adopts Distinct Dimeric Packing vs. Other 7-Aryl Analogs

A comprehensive crystallographic study of seven 7-aryl-4,7-dioxoheptanoic acid derivatives revealed that the 4-methoxyphenyl-containing compounds (including analogs with additional substituents) form symmetric R-2(2)(8) carboxylic acid dimers in their crystal lattice [1]. This specific packing motif is shared by a subset of the class but is distinct from other analogs: the 2,4-dihydroxyphenyl analog (7) forms a 3-D array with no direct carboxylic acid-carboxylic acid interactions, and a related derivative exhibits a 1D catemeric assembly [1]. These differences are not trivial; they dictate the compound's melting point, long-term stability, and potential for co-crystal engineering.

Solid-State Chemistry Material Science Crystallography

Synthetic Efficiency & Yield: 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid Production Benefits from Optimized Alcoholysis Method

A patented method for producing 7-aryl-4,7-dioxoheptanoic acid compounds describes an alcoholysis process that provides 'improved yields' compared to traditional methods like acid hydrolysis of furfurylidene compounds, which historically gave yields as low as 33% [1]. The patent explicitly includes 4-methoxyphenyl as a preferred R1 substituent within the general formula, indicating that the methodology is applicable to this compound [1]. This contrasts with older synthetic routes for the broader class, which suffered from low yields and difficult separations [2].

Process Chemistry API Intermediate Synthesis

LogP and Physicochemical Profile: 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid Displays Intermediate Lipophilicity Favorable for Cellular Assays

The calculated partition coefficient (LogP) for 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is 2.092 [1]. This value represents an intermediate lipophilicity compared to other 7-aryl analogs. For example, the 4-chlorophenyl derivative has a reported LogP of 2.09 , while unsubstituted phenyl or highly polar analogs would exhibit lower values, and larger halogenated or alkyl-substituted compounds would trend higher.

ADME Lipophilicity Physicochemical Properties

Validated Application Scenarios for 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (CAS 24090-40-2) Based on Quantitative Differentiation Evidence


Epigenetic Probe & HDAC Inhibitor Development

Given its >15-fold greater potency for HDAC inhibition compared to the 4-chlorophenyl analog (1.61 µM vs. 25 µM), 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is the superior starting point for medicinal chemistry programs targeting histone deacetylases [1]. The compound's activity profile, validated in a commercial HDAC screening assay, positions it as a viable lead-like molecule or a key pharmacophore for iterative optimization. Its selection over less active analogs ensures that initial hit-to-lead campaigns begin with a compound capable of engaging the target at physiologically relevant concentrations, thereby reducing the number of synthetic cycles required to achieve potency milestones.

Solid-State Formulation & Co-Crystal Engineering

The well-characterized crystal structure and distinct dimeric packing of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid make it an ideal candidate for solid-state chemistry research, particularly in co-crystal engineering and polymorph screening [2]. Its predictable supramolecular synthon (the R-2(2)(8) carboxylic acid dimer) offers a reliable scaffold for exploring new solid forms with co-formers. This is a significant advantage over analogs like the 2,4-dihydroxyphenyl derivative, which exhibit more complex and less predictable 3-D hydrogen-bonding networks. For pharmaceutical development, this translates to more reproducible crystallization processes and a well-defined melting point (119 °C) for quality control [3].

Intermediate for Diarylpyrrole Therapeutic Agent Synthesis

Patents explicitly identify 7-aryl-4,7-dioxoheptanoic acids, including the 4-methoxyphenyl derivative, as crucial intermediates in the synthesis of diarylpyrrole compounds with therapeutic potential, such as angiotensin-II inhibitors and COX-2 inhibitors [4]. The development of an improved, high-yielding alcoholysis method for this class provides process chemists with a reliable and efficient route to key intermediates. Choosing this specific intermediate over less-optimized analogs can lead to significant cost savings and reduced waste in multi-step syntheses, as the patented method claims to circumvent the low yields and difficult purifications associated with older techniques [4].

Cellular Permeability & ADME Model Compound

With a calculated LogP of 2.092, 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid exhibits an intermediate lipophilicity profile that is highly suitable for in vitro assays requiring passive cellular permeability [5]. This value falls within a 'sweet spot' for drug-like molecules, suggesting it can cross cell membranes without the severe aqueous solubility limitations of more hydrophobic analogs or the permeability issues of highly polar ones. It can serve as a well-behaved, non-optimized control compound in ADME assay development or as a scaffold for systematic SAR studies investigating the impact of lipophilicity on cellular activity.

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